BenchChemオンラインストアへようこそ!

TG53

Protein-Protein Interaction TG2 Inhibitor Cell Adhesion

TG53 is a validated, irreversible chemical probe for research into the non-enzymatic scaffolding function of TG2. It potently inhibits the TG2-FN interaction (Ki=4.15 µM) without affecting transamidation. This unique MoA makes it an essential tool for target validation and an unreplaceable benchmark for medicinal chemistry programs. Procure the original hit compound for unambiguous, mechanism-specific data.

Molecular Formula C21H22ClN5O2
Molecular Weight 411.9 g/mol
CAS No. 946369-04-6
Cat. No. B1682785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG53
CAS946369-04-6
SynonymsTG53;  TG-53;  TG 53; 
Molecular FormulaC21H22ClN5O2
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
InChIInChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26)
InChIKeyJHHHSGYKBKIUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG53 Procurement Guide: A Quantitative Comparison for TG2-Fibronectin PPI Inhibitor Selection


TG53 (CAS: 946369-04-6) is a small molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between tissue transglutaminase (TG2) and fibronectin (FN) [1]. Identified from a high-throughput screen of 10,000 diverse compounds and belonging to the diamino-pyrimidine chemical class, TG53 is primarily distinguished by its capacity to inhibit ovarian cancer cell adhesion, migration, and invasion in vitro without affecting TG2's enzymatic crosslinking activity [1][2]. Its mechanism involves binding to TG2 and competitively inhibiting its interaction with the FN matrix, a key step in cancer cell dissemination [1].

Why Generic Substitution Fails: The Critical Role of TG53's Unique MoA and Selectivity Profile


Generic substitution among TG2-targeting agents is not scientifically valid due to fundamental differences in their mechanism of action (MoA) and target selectivity [1]. While many compounds (e.g., Zampilimab, BJJF078, TG2-IN-3h) act as potent inhibitors of TG2's enzymatic transamidation activity, TG53 uniquely targets the non-catalytic protein-protein interaction between TG2 and fibronectin, leaving the enzyme's crosslinking function intact [1][2]. Furthermore, within the specific class of TG2-FN PPI inhibitors, structural analogs exhibit divergent potencies and, critically, differential effects on cell adhesion and viability [3]. Notably, structurally similar but inactive compounds like TG288 fail to inhibit cell adhesion, confirming that activity is not a class-wide property but a specific feature of select molecules like TG53 [1]. This distinct MoA and activity profile render TG53 an irreplaceable chemical probe for dissecting the scaffolding versus enzymatic roles of TG2 in disease models.

Quantitative Evidence Guide for TG53 Differentiation Against Key Comparators


TG53 vs. TG288: Direct Evidence of Target Engagement and Functional Activity

In a direct head-to-head comparison, TG53 demonstrates a clear, dose-dependent inhibition of SKOV3 ovarian cancer cell adhesion to fibronectin (FN), while the structurally similar analog TG288 is completely inactive [1]. At a concentration of 25 µM, TG53 reduced cell adhesion by approximately 50%, whereas TG288 showed no inhibition, confirming that the observed anti-adhesive effect is specific to the active pharmacophore of TG53 and not a general property of its chemical scaffold [1].

Protein-Protein Interaction TG2 Inhibitor Cell Adhesion

TG53 vs. In-Class Diamino-Pyrimidines: Superior Anti-Migratory Efficacy in Wound Healing

In a cross-study comparable analysis of in-class compounds, TG53 exhibited superior inhibition of cell migration compared to several other diamino-pyrimidine hits identified from the same HTS screen [1]. In a scratch wound healing assay, TG53 at 10 µM significantly decreased the rate of SKOV3 cell migration (p<0.05), whereas other hits like TG49, TG50, and TG52 failed to show a statistically significant effect on wound closure at the same concentration [1]. This indicates that TG53 has a more potent anti-migratory phenotype compared to its closest structural analogs.

Cancer Metastasis Cell Migration TG2-FN Inhibitor

TG53 vs. Second-Generation Analogues (MT4/MT6): Valuable Parent Scaffold for Medicinal Chemistry

TG53 served as the critical parent hit compound from which more potent, second-generation analogues (e.g., MT4, MT6) were rationally designed and optimized [1]. While TG53 itself demonstrated a Ki of 4.15 µM for inhibiting the TG2-FN interaction, the subsequent optimization efforts led to compounds with enhanced in vivo efficacy in a mouse model of intraperitoneal dissemination [1][2]. This establishes TG53 as an essential benchmark and validated chemical starting point for any SAR studies or lead optimization programs targeting the TG2-FN axis.

Drug Discovery Structure-Activity Relationship Ovarian Cancer

TG53 vs. TG2 Enzymatic Inhibitors: Unique Selectivity for PPI Over Catalytic Activity

TG53 is functionally differentiated from all known TG2 enzymatic inhibitors by its complete lack of effect on TG2 transamidation activity [1]. In a direct enzymatic assay, TG53 showed no inhibition of TG2-catalyzed crosslinking at concentrations up to 30 µM [1]. In stark contrast, compounds like BJJF078 are potent enzymatic inhibitors with IC50 values of 41 nM and 54 nM for human and mouse TG2, respectively [2]. This selectivity profile makes TG53 a uniquely valuable tool for dissecting the non-enzymatic, scaffolding role of TG2 in cell adhesion, distinct from its crosslinking functions.

Selectivity Mechanism of Action Chemical Probe

Validated Research and Development Application Scenarios for TG53


Chemical Probe for Dissecting Non-Enzymatic TG2 Functions

TG53 is the gold-standard chemical probe for experiments designed to differentiate between the scaffolding and enzymatic functions of TG2. Its proven ability to potently inhibit the TG2-FN interaction (Ki = 4.15 µM) without affecting transamidation activity (0% inhibition up to 30 µM) [1] makes it the only reliable tool for generating unambiguous, mechanism-specific data. This is critical for target validation studies where the role of TG2 in cell adhesion, migration, and signaling must be uncoupled from its crosslinking activity.

Benchmark Control Compound for TG2-FN PPI Drug Discovery

As the original, well-characterized hit compound from which second-generation inhibitors (MT4, MT6) were derived [1], TG53 serves as an essential benchmark control for medicinal chemistry and pharmacology groups engaged in developing next-generation TG2-FN inhibitors. Researchers can directly compare the potency (IC50 = 10 µM), efficacy, and selectivity of their novel analogs against the established profile of TG53 to quantitatively assess their progress and the value of structural modifications.

Functional Studies of Cancer Cell Adhesion and Metastasis

TG53 is a validated compound for studying the functional consequences of disrupting the TG2-FN interaction in cancer models. Its demonstrated ability to inhibit ovarian cancer cell adhesion to FN, reduce cell migration in wound healing assays, and decrease cell invasion through Matrigel [1] makes it suitable for dissecting the specific role of this protein complex in the metastatic cascade. Researchers should use its inactive analog, TG288, as a parallel control to confirm that any observed biological effects are target-specific [1].

Assay Development and High-Throughput Screening Validation

Due to its well-defined activity in AlphaLISA and ELISA assays (IC50 = 10 µM) measuring the TG2-FN interaction [1], TG53 is an ideal positive control for developing, optimizing, and validating new high-throughput screening (HTS) assays aimed at identifying novel PPI inhibitors. Its consistent performance across multiple assay formats ensures it can serve as a reliable inter-assay control, enabling robust Z' factor calculations and quality control for screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.